Fosnetupitant - 1703748-89-3

Fosnetupitant

Catalog Number: EVT-268671
CAS Number: 1703748-89-3
Molecular Formula: C31H35F6N4O5P
Molecular Weight: 688.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosnetupitant is a water-soluble, N-phosphoryloxymethyl prodrug of netupitant. [, , ] It is classified as a neurokinin-1 (NK1) receptor antagonist (NK1RA). [, , , , ] In scientific research, fosnetupitant serves as a valuable tool for investigating the role of NK1 receptors in various physiological and pathological processes. It is frequently employed in preclinical and clinical studies aimed at understanding the therapeutic potential of NK1 receptor antagonism in conditions such as chemotherapy-induced nausea and vomiting (CINV). [, , , , ]

Netupitant

Compound Description: Netupitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. It is the active metabolite of fosnetupitant and exerts its antiemetic effects by blocking the binding of substance P to the NK1 receptor in the central nervous system. []

Relevance: Netupitant is the active metabolite of fosnetupitant, generated through in vivo conversion. [, , ] Fosnetupitant is a water-soluble N-phosphoryloxymethyl prodrug specifically designed for intravenous administration and avoids the need for solubility enhancers found in other intravenous NK1 receptor antagonists like fosaprepitant. [, ] Both fosnetupitant and netupitant, in combination with palonosetron, effectively prevent acute and delayed chemotherapy-induced nausea and vomiting. []

Palonosetron

Compound Description: Palonosetron is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. [, ] It possesses a long half-life, allowing for single-dose administration for multi-day efficacy. []

Relevance: Palonosetron is a crucial component of the fixed-dose combination antiemetic medication, NEPA, which also includes either netupitant (oral) or fosnetupitant (intravenous). [, , , , , ] Combining these agents targets both NK1 and 5-HT3 receptors involved in the emetic reflex, providing superior control of chemotherapy-induced nausea and vomiting compared to either agent alone. [, ]

Dexamethasone

Compound Description: Dexamethasone is a potent corticosteroid with anti-inflammatory and immunosuppressive properties. It also exhibits antiemetic effects, particularly against delayed chemotherapy-induced nausea and vomiting. []

Relevance: Dexamethasone is frequently co-administered with fosnetupitant and palonosetron as part of a triple antiemetic therapy regimen for preventing chemotherapy-induced nausea and vomiting. [, , , , , ] The combination significantly improves the control of both acute and delayed nausea and vomiting, especially in the context of highly emetogenic chemotherapy. [, ]

Fosaprepitant

Compound Description: Fosaprepitant is the water-soluble prodrug of aprepitant, another selective NK1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting. [, ] It is administered intravenously, converting to aprepitant in vivo. []

Aprepitant

Compound Description: Aprepitant is a potent, selective NK1 receptor antagonist available in oral formulations. [, , ] Similar to fosaprepitant, it is indicated for preventing both acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy. []

Relevance: Aprepitant, along with its prodrug fosaprepitant, serve as comparators to assess the efficacy and safety of fosnetupitant in preventing chemotherapy-induced nausea and vomiting. [, , ] While all three agents effectively block NK1 receptors, fosnetupitant offers advantages like simplified intravenous administration without requiring additional solubility enhancers, potentially leading to a better safety profile, particularly regarding injection site reactions. [, , ]

Rolapitant

Compound Description: Rolapitant is another NK1 receptor antagonist available in oral formulation, indicated for preventing delayed-phase chemotherapy-induced nausea and vomiting. [, , ]

Relevance: Rolapitant serves as another comparator to fosnetupitant in clinical trials evaluating the efficacy of different antiemetic regimens for chemotherapy-induced nausea and vomiting. [, , ] While both agents target NK1 receptors, fosnetupitant, in its intravenous formulation, provides a convenient single-dose option, particularly beneficial in a clinical setting. [, ]

Overview

Fosnetupitant is a novel pharmaceutical compound primarily indicated for the prevention of chemotherapy-induced nausea and vomiting. It is classified as a prodrug of netupitant, meaning that upon administration, it is metabolized into the active form, netupitant. Fosnetupitant chloride hydrochloride is often used in conjunction with palonosetron hydrochloride, enhancing its efficacy in managing nausea and vomiting associated with cancer treatments. The compound has gained attention due to its role in improving the quality of life for patients undergoing chemotherapy.

Synthesis Analysis

The synthesis of fosnetupitant chloride hydrochloride involves several intricate steps starting from the precursor netupitant. The process typically includes:

  1. Phosphorylation: This step is crucial for enhancing the water solubility of the compound, making it suitable for intravenous administration.
  2. Reaction Conditions: Specific parameters such as temperature, pH, and solvent choice are meticulously controlled to ensure the stability and purity of the final product.

Technical Details

  • The synthesis begins with 6-chloro-nicotinic acid, which undergoes a series of reactions involving thionyl chloride and dimethylformamide under controlled conditions to yield intermediates like 6-chloro-4-o-tolyl-nicotinamide.
  • Subsequent steps involve purification techniques such as high-performance liquid chromatography (HPLC) to monitor and ensure the quality of fosnetupitant throughout the production process .
Molecular Structure Analysis

Fosnetupitant chloride hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical structure can be elucidated through various spectroscopic methods including:

  • Nuclear Magnetic Resonance Spectroscopy: Both 1H^{1}H and 13C^{13}C NMR are employed to determine the arrangement of atoms within the molecule.
  • Infrared Spectroscopy: This technique helps identify functional groups present in the compound.
  • Mass Spectrometry: Used for determining molecular weight and structural information.

Structural Data

The compound is described as a white to off-white crystalline solid that is hygroscopic. Three polymorphic forms have been identified, with form I being predominant in commercial manufacturing processes .

Chemical Reactions Analysis

Fosnetupitant chloride hydrochloride participates in various chemical reactions that are essential for its function and stability:

  1. Hydrolysis: The primary reaction involves hydrolysis, where fosnetupitant is converted into netupitant in aqueous environments.
  2. Oxidation and Reduction: While less common, these reactions can occur under specific conditions involving oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
  3. Substitution Reactions: These may occur particularly in the presence of strong nucleophiles .

Technical Details

  • Hydrolysis typically occurs in water or aqueous solutions under either acidic or basic conditions.
  • The primary product of hydrolysis is netupitant, which is responsible for the therapeutic effects against nausea and vomiting.
Mechanism of Action

Fosnetupitant exerts its pharmacological effects primarily through its active metabolite, netupitant. Upon intravenous administration, fosnetupitant is rapidly converted to netupitant, which acts as a selective antagonist at neurokinin-1 receptors in the central nervous system.

Process

  1. Receptor Binding: Netupitant binds to neurokinin-1 receptors, inhibiting their activation by substance P, a neuropeptide involved in inducing nausea and vomiting.
  2. Therapeutic Effect: This antagonism results in effective prevention of both acute and delayed nausea and vomiting associated with chemotherapy treatments .
Physical and Chemical Properties Analysis

Fosnetupitant chloride hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It is typically observed as a white to yellowish crystalline solid.
  • Solubility: Enhanced solubility due to phosphorylation allows for intravenous administration.
  • Stability: The compound has been designed to possess improved stability characteristics compared to its predecessors .

Relevant Data

The hygroscopic nature of fosnetupitant requires careful handling during formulation to prevent degradation or loss of efficacy.

Applications

Fosnetupitant has significant scientific applications beyond its clinical use:

  1. Pharmaceutical Development: It serves as a model compound for studying prodrug activation mechanisms and drug delivery systems.
  2. Biological Research: Investigated for its effects on cellular signaling pathways, particularly those related to nausea and vomiting.
  3. Clinical Use: Primarily utilized in combination therapies with other antiemetics like palonosetron for enhanced efficacy against chemotherapy-induced nausea and vomiting .
Introduction to Fosnetupitant in Chemotherapy-Induced Nausea and Vomiting (CINV)

Epidemiological Significance of CINV in Oncology

Chemotherapy-induced nausea and vomiting (CINV) remains one of the most debilitating adverse effects of cancer treatment, occurring in up to 80% of patients receiving highly emetogenic chemotherapy (HEC) without prophylaxis [1] [6]. This condition profoundly impacts patient quality of life (QOL), leading to treatment non-adherence, nutritional deficits, and metabolic disturbances. Notably, over 50% of patients experience delayed-phase CINV (24–120 hours post-chemotherapy), with 15-25% reporting nausea persisting beyond 120 hours after cisplatin-based HEC [3] [6]. The economic burden is substantial, including increased hospitalization rates and rescue medication use. Patient-reported outcomes indicate CINV ranks among the top concerns for those undergoing chemotherapy, with delayed symptoms causing greater lifestyle disruption than acute-phase events [5] [6].

Table 1: Epidemiological Profile of CINV in Cancer Treatment

CINV PhaseTimeframeIncidence Without ProphylaxisKey Clinical Impact
Acute0-24 hours60-80% (HEC regimens)Treatment interruption; dehydration
Delayed24-120 hours50-70% (HEC regimens)Reduced nutritional intake; QOL deterioration
Beyond Delayed120-168 hours15-25% (cisplatin-based HEC)Non-adherence to subsequent cycles
RefractorySubsequent cycles30-50% of initial CINV casesChemotherapy discontinuation

Evolution of Antiemetic Therapies: From 5-HT3 to NK1 Receptor Antagonists

The neuropharmacological understanding of CINV has driven antiemetic development through distinct eras:

  • First-Generation 5-HT3 RAs (1990s): Ondansetron, granisetron, and dolasetron targeted acute-phase CINV mediated by serotonin (5-HT3) receptors in the gastrointestinal tract. However, their short half-lives (3-9 hours) provided limited delayed-phase coverage [6].
  • Second-Generation 5-HT3 RAs (2000s): Palonosetron emerged with a 40-hour half-life and allosteric binding properties, enhancing delayed-phase efficacy. It demonstrated unique receptor internalization and inhibition of substance P-mediated cross-talk, bridging acute and delayed CINV pathways [1] [8].
  • NK1 Receptor Antagonists (2010s): Aprepitant (oral) and fosaprepitant (IV) targeted substance P/neurokinin-1 receptors in the central vomiting center. While improving delayed CINV control, fosaprepitant carried significant limitations, including injection site reactions (ISRs) in up to 26% of patients and formulation-related hypersensitivity risks due to solubilizing excipients [2] [8].

The current standard for HEC involves triplet therapy: an NK1 RA, a 5-HT3 RA (typically palonosetron), and dexamethasone [3] [6].

Table 2: Key Antiemetic Classes and Mechanisms

Drug ClassRepresentative AgentsPrimary MechanismClinical Limitations
First-Gen 5-HT3 RAsOndansetron, GranisetronPeripheral 5-HT3 receptor blockadeShort duration; QT prolongation risk
Second-Gen 5-HT3 RAPalonosetronAllosteric 5-HT3 binding with positive cooperativityLimited NK1 pathway modulation
Early NK1 RAsFosaprepitant, AprepitantCentral NK1 receptor antagonismHigh ISR rates; excipient-related toxicity

Rationale for Fosnetupitant Development: Addressing Unmet Needs in CINV Prophylaxis

Fosnetupitant (FosNTP) was engineered to overcome critical gaps in IV antiemetic therapy. As a phosphorylated prodrug of netupitant, it offers distinct pharmacological advantages:

  • Enhanced Solubility Profile: Unlike fosaprepitant, FosNTP requires no surfactants or solubility enhancers (e.g., polysorbate 80), reducing risks of hypersensitivity and ISRs. Clinical studies demonstrate ISRs in only 0-5.8% of FosNTP-treated patients versus 10-26% with fosaprepitant [2] [8].
  • Prolonged Receptor Occupancy: Netupitant (active metabolite) exhibits high-affinity NK1 binding (Ki = 0.2 nM) and an extended plasma half-life of approximately 70 hours. This sustains therapeutic concentrations beyond 120 hours, addressing the "beyond delayed" phase (120-168 hours) where 15-25% of cisplatin-treated patients experience CINV [1] [3].
  • Synergistic Pharmacokinetics: When combined with palonosetron in IV NEPA, FosNTP maintains bioequivalent netupitant exposure to oral netupitant/palonosetron formulations. Netupitant metabolites M1, M2, and M3 contribute to prolonged activity, with M3 showing equipotent NK1 antagonism [8].

Clinical efficacy data from pooled phase II/III trials (n=980) reveal FosNTP's superiority over fosaprepitant in extended CINV control:

Table 3: Efficacy Outcomes of Fosnetupitant vs. Fosaprepitant in Cisplatin-Based HEC

Endpoint (0-168 hours)Fosnetupitant 235 mg + PALO + DEX (%)Fosaprepitant 150 mg + PALO + DEX (%)Treatment Difference (95% CI)p-value
Complete Response (No vomiting/rescue meds)68.161.3+6.8 (1.0–12.7)0.022
Total Control (No vomiting/rescue meds/nausea)52.446.2+6.2 (0.3–12.1)0.039
Beyond Delayed Phase Control (120-168 hours)89.783.5+6.2 (1.9–10.5)0.005

Data source: Pooled analysis of CONSOLE and phase II studies [3] [4]

Cost-effectiveness analyses further support FosNTP adoption. Real-world data from Japan show an incremental cost-effectiveness ratio (ICER) of $22,802/QALY versus fosaprepitant—below the willingness-to-pay threshold of $38,043/QALY. This economic advantage stems from reduced rescue medication use and CINV-related hospitalizations [7]. Crucially, FosNTP addresses two unmet needs: extending protection into the beyond-delayed phase and providing a low-irritancy IV option for patients unable to tolerate oral NK1 RAs due to mucositis or dysphagia [1] [5].

Table 4: Key Advantages of Fosnetupitant Over Existing NK1 RAs

Pharmacological AttributeFosnetupitantFosaprepitantClinical Implication
Solubilizing ExcipientsNone requiredPolysorbate 80Lower ISR and hypersensitivity risk
Active MetabolitesM3 (equipotent to parent)Limited activityExtended receptor blockade
Complete Response (0-168h)68.1%61.3%Superior protection in extended phase
Incremental Cost/QALY (Japan)$22,802 vs. fosaprepitantReferenceCost-effective for payers

Compound Names Cited:

  • Fosnetupitant
  • Netupitant
  • Palonosetron
  • Fosaprepitant
  • Aprepitant
  • Ondansetron
  • Granisetron
  • Dexamethasone
  • Rolapitant
  • Olanzapine

Properties

CAS Number

1703748-89-3

Product Name

Fosnetupitant

IUPAC Name

[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl hydrogen phosphate

Molecular Formula

C31H35F6N4O5P

Molecular Weight

688.6 g/mol

InChI

InChI=1S/C31H35F6N4O5P/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45)

InChI Key

HZIYEEMJNBKMJH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

Fosnetupitant; 07-PNET; Fosnetupitant chloride, Akynzeo,

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.